What is the chemical structure of t-Butyl 5-oxo-2-tetrahydrofurancarboxylate?
What is the chemical structure of t-Butyl 5-oxo-2-tetrahydrofurancarboxylate?
An In-depth Technical Guide: The Chemical Structure and Utility of t-Butyl 5-oxo-2-tetrahydrofurancarboxylate
Introduction
t-Butyl 5-oxo-2-tetrahydrofurancarboxylate is a chiral heterocyclic compound of significant interest in synthetic organic chemistry. As a derivative of 5-oxotetrahydrofuran-2-carboxylic acid, it belongs to the γ-butyrolactone family, a structural motif present in numerous natural products and pharmacologically active molecules. The incorporation of a tert-butyl ester provides a robust protecting group for the carboxylic acid functionality, rendering the molecule a valuable and versatile chiral building block. This guide provides a comprehensive overview of its chemical structure, spectroscopic characteristics, synthesis, and applications, with a focus on its utility for researchers and professionals in drug development. The parent acid, (S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic acid, is recognized as a key chiral resolving agent and a precursor for synthesizing compounds with cytotoxic and antimicrobial activities. The t-butyl ester derivative leverages this chirality while enabling complex, multi-step synthetic strategies.
Chemical Identity and Structural Elucidation
The fundamental identity of a chemical compound is established by its unique identifiers and core structural features. t-Butyl 5-oxo-2-tetrahydrofurancarboxylate is systematically named tert-butyl 5-oxooxolane-2-carboxylate.[1] Its structure is defined by a five-membered lactone (a cyclic ester) ring, with a tert-butoxycarbonyl group attached at the C2 position, which is a chiral center.
| Property | Value | Source |
| CAS Number | 55714-67-5 | [2] |
| Molecular Formula | C₉H₁₄O₄ | |
| Molecular Weight | 186.21 g/mol | |
| IUPAC Name | tert-butyl 5-oxooxolane-2-carboxylate | [1] |
| SMILES | CC(C)(C)OC(=O)C1CCC(=O)O1 | [3] |
The molecule's three-dimensional architecture is critical to its function in stereoselective synthesis. The tetrahydrofuran ring adopts an envelope or twist conformation to minimize steric strain. The bulky tert-butyl group significantly influences the molecule's reactivity and solubility, making it soluble in a wide range of organic solvents while being generally insoluble in water.
Caption: Proposed workflow for the synthesis of the target compound.
Experimental Protocol Outline:
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Reaction Setup: The starting carboxylic acid, 5-oxotetrahydrofuran-2-carboxylic acid, is dissolved in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
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Reagent Addition: A catalytic amount of DMAP (e.g., 0.1 equivalents) is added, followed by the slow addition of di-tert-butyl dicarbonate (1.1-1.5 equivalents).
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Reaction Monitoring: The reaction is stirred at room temperature. The evolution of CO₂ gas is an indicator of reaction progress, which can be monitored by thin-layer chromatography (TLC).
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Workup and Purification: Upon completion, the reaction mixture is typically washed with a mild aqueous acid (to remove DMAP) and brine. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure. The crude product is then purified, usually by silica gel column chromatography, to yield the pure t-butyl ester.
B. Chemical Reactivity
The reactivity of t-Butyl 5-oxo-2-tetrahydrofurancarboxylate is dictated by its functional groups:
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Ester Group: The t-butyl ester is a robust protecting group, stable to a wide range of nucleophilic and basic conditions. Its primary utility lies in its selective removal under acidic conditions (e.g., trifluoroacetic acid in DCM), which proceeds via a stable tert-butyl cation intermediate, liberating the carboxylic acid with minimal side reactions.
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Lactone Ring: The lactone is susceptible to ring-opening by strong nucleophiles, such as hydroxides, alkoxides, or amines, which attack the electrophilic carbonyl carbon (C5). This reaction can be used to generate functionalized γ-hydroxy acid derivatives.
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Chiral Center: The stereocenter at C2 makes this molecule a valuable precursor in asymmetric synthesis, allowing for the transfer of chirality into more complex target molecules.
Applications in Research and Drug Development
The primary application of t-butyl 5-oxo-2-tetrahydrofurancarboxylate is as a chiral intermediate in the synthesis of complex organic molecules. Its utility is particularly pronounced in the pharmaceutical industry.
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Chiral Building Block: Enantiomerically pure forms of this compound serve as starting materials for the synthesis of drugs where a specific stereoisomer is required for biological activity. The parent acid and its derivatives are used to prepare analogs of municatacin, which exhibit cytotoxic activity against tumor cells. * Protected Acid Surrogate: In multi-step syntheses, protecting a carboxylic acid is often necessary to prevent it from interfering with subsequent chemical transformations. The t-butyl ester provides this protection, allowing chemists to perform reactions on other parts of a molecule before liberating the acid in a final step. This strategy is common in the synthesis of angiotensin-converting enzyme (ACE) inhibitors and other complex pharmaceutical agents. [4]* Synthesis of Novel Heterocycles: The lactone ring can be opened and re-circularized to form different heterocyclic systems, expanding the range of accessible molecular scaffolds for drug discovery programs. The development of novel small molecules, such as spirocyclic compounds, often relies on versatile intermediates like this one. [5]
Conclusion
t-Butyl 5-oxo-2-tetrahydrofurancarboxylate is a molecule of significant synthetic value. Its chemical structure, combining a chiral γ-lactone core with a sterically demanding and chemically stable t-butyl ester, makes it an ideal intermediate for the construction of complex, high-value molecules. A thorough understanding of its structural properties, spectroscopic signatures, and chemical reactivity is essential for researchers and scientists aiming to leverage this compound in the fields of medicinal chemistry, natural product synthesis, and materials science. Its role as a protected chiral building block ensures its continued relevance in the ongoing quest for novel therapeutic agents and functional materials.
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